Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide
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Overview
Description
Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a styryl group and a methyl sulfide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with a suitable aldehyde and a sulfur source under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the styryl group or the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for various biological targets.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is explored for its potential use in the development of new materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological target, but common pathways include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Ethyl-2-styryl[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Phenyl-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide is unique due to the presence of both a styryl group and a methyl sulfide group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2-methylsulfanyl-7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-19-14-16-13-15-10-9-12(18(13)17-14)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCLXHJJRDDEV-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN2C(=CC=NC2=N1)/C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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